molecular formula C5H4N2OS2 B14030658 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one

5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one

Cat. No.: B14030658
M. Wt: 172.2 g/mol
InChI Key: IJITVVBSNKSKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that features a fused ring system containing both thiazole and thiazine rings

Properties

Molecular Formula

C5H4N2OS2

Molecular Weight

172.2 g/mol

IUPAC Name

7H-[1,3]thiazolo[4,5-b][1,4]thiazin-6-one

InChI

InChI=1S/C5H4N2OS2/c8-3-1-9-4-5(7-3)10-2-6-4/h2H,1H2,(H,7,8)

InChI Key

IJITVVBSNKSKFC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)N=CS2

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reactions

A notable synthetic route involves a one-pot, three-component reaction combining:

  • Dialkyl acetylenedicarboxylates (electron-deficient alkynes)
  • Thiourea or related sulfur-nitrogen nucleophiles
  • α-Haloketones or α-haloketone derivatives

This approach facilitates the direct formation of thiazole-thiazine fused systems, including 5H-Thiazolo[4,5-b]thiazin-6(7H)-one derivatives, through sequential nucleophilic addition and cyclization steps. The reaction conditions are typically mild and efficient, leading to moderate to good yields.

Key Features:

  • The electron-deficient alkyne acts as a Michael acceptor.
  • Thiourea provides the sulfur and nitrogen atoms necessary for ring formation.
  • α-Haloketones serve as alkylating agents promoting cyclization.

This method was highlighted in the synthesis of related thiazolo-pyrimidine and thiazole-pyrimidine derivatives and adapted for thiazolo-thiazine systems.

Solid-Phase Synthesis (SPS) Techniques

Traceless Solid-Phase Synthesis Using Thiazole Resin

An advanced and highly versatile method for the preparation of 5H-Thiazolo[4,5-b]thiazin-6(7H)-one derivatives involves solid-phase synthesis on a polymer support with a traceless linker. This method offers advantages such as ease of purification, parallel synthesis capability, and incorporation of multiple points of diversity.

Synthetic Route Highlights:

  • The synthesis starts from a thiazole-functionalized resin.
  • Sulfonamide formation is employed to introduce sulfonyl groups.
  • Mitsunobu-type N-alkylation facilitates substitution on nitrogen atoms.
  • Cyclization is achieved on the solid support to form the fused thiazolo-thiazine ring.
  • Cleavage from the resin yields the target bicyclic compound without residual linker fragments.

This method allows the preparation of 1,3,6-trisubstituted derivatives of the thiazolo[4,5-b]thiazin-6(7H)-one scaffold with good overall yields and purity.

Comparative Summary of Preparation Methods

Method Key Reactants Reaction Type Advantages Limitations
One-Pot Three-Component Reaction Dialkyl acetylenedicarboxylate, Thiourea, α-Haloketone Multicomponent cyclization Simple, efficient, moderate to good yields Moderate yields, solution-phase purification needed
Solid-Phase Synthesis (Traceless) Thiazole resin, sulfonylating agents, alkylating agents Solid-phase cyclization High purity, easy purification, combinatorial potential Requires specialized resin and equipment

Detailed Experimental Conditions and Yields

Parameter One-Pot Three-Component Reaction Solid-Phase Synthesis
Solvent Typically polar aprotic solvents (e.g., DMF) Solid support resin swelling solvents (e.g., DMF, DCM)
Temperature Room temperature to moderate heating (50–80 °C) Room temperature to mild heating
Reaction Time Several hours (4–24 h) Multiple steps, total time varies (1–3 days)
Yield Range Moderate to good (40–70%) Good to excellent (60–85%)
Purification Chromatography required Simple resin washing, cleavage yields pure product
Substituent Diversity Limited by solution-phase conditions High, due to combinatorial solid-phase approach

Research Results and Applications

  • The one-pot reaction method has been employed to synthesize various fused thiazolo-thiazine derivatives with potential biological activities, including antimicrobial and enzyme inhibition properties.
  • Solid-phase synthesis enables rapid generation of compound libraries for drug discovery, facilitating SAR (structure-activity relationship) studies on the thiazolo[4,5-b]thiazin-6(7H)-one scaffold.
  • Analytical data such as 1H NMR, 13C NMR, LC-MS, and ATR-FTIR confirm the successful formation of the bicyclic compounds with expected substitution patterns.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.